![molecular formula C12H12Cl2N2 B2505644 (S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride CAS No. 1263094-37-6](/img/structure/B2505644.png)
(S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an amine, which is an organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Chemical Reactions Analysis
Amines, in general, can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also participate in hydrogen bonding, which makes them polar and gives them higher boiling points than hydrocarbons of similar molecular weight .Scientific Research Applications
Synthesis and Catalytic Applications
This compound has been utilized as a precursor in the synthesis of complex organic compounds and catalytic systems. For instance, it has been used in the creation of unsymmetrical NCN′ and PCN pincer palladacycles, which exhibit significant catalytic activity and selectivity in various reactions due to their unique structure and electronic properties. These palladacycles have been characterized and shown to perform effectively in catalysis while remaining in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
Derivatives of this compound have been explored for their photocytotoxic properties and potential applications in cellular imaging. Iron(III) complexes incorporating this chemical backbone have demonstrated unprecedented photocytotoxicity under red light exposure, showing promise for therapeutic applications in targeting cancer cells by inducing apoptosis through the generation of reactive oxygen species (Basu et al., 2014).
Antiosteoclast Activity
Compounds synthesized from related chemical structures have shown moderate to high antiosteoclast activity, indicating potential therapeutic applications in treating diseases associated with bone resorption. These findings highlight the compound's relevance in developing treatments for conditions like osteoporosis (Reddy et al., 2012).
Antimicrobial and Anticonvulsant Agents
Further research has demonstrated the compound's utility in synthesizing Schiff bases with significant antimicrobial and anticonvulsant activities. These novel Schiff bases of 3-aminomethyl pyridine, derived through condensation reactions with substituted aryl aldehydes/ketones, have shown effectiveness against seizures and various microbial pathogens, underscoring the compound's versatility in medicinal chemistry applications (Pandey & Srivastava, 2011).
Anticancer Activity
Research into palladium (Pd)II and platinum (Pt)II complexes based on Schiff bases, including derivatives of this compound, has revealed significant anticancer activity against various human cancerous cell lines. These complexes offer a promising avenue for cancer treatment, demonstrating the potential to selectively target cancerous cells while minimizing effects on noncancerous cells (Mbugua et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(S)-(6-chloropyridin-2-yl)-phenylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2.ClH/c13-11-8-4-7-10(15-11)12(14)9-5-2-1-3-6-9;/h1-8,12H,14H2;1H/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDXAHBIYUQTEV-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC(=CC=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=NC(=CC=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.